2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)-PHENOL 2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)-PHENOL
Brand Name: Vulcanchem
CAS No.: 108877-44-7
VCID: VC0216751
InChI: InChI=1S/C13H15N3O/c17-11-7-4-3-6-10(11)13-15-14-12-8-2-1-5-9-16(12)13/h3-4,6-7,17H,1-2,5,8-9H2
SMILES: C1CCC2=NN=C(N2CC1)C3=CC=CC=C3O
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol

2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)-PHENOL

CAS No.: 108877-44-7

Main Products

VCID: VC0216751

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)-PHENOL - 108877-44-7

CAS No. 108877-44-7
Product Name 2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)-PHENOL
Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol
Standard InChI InChI=1S/C13H15N3O/c17-11-7-4-3-6-10(11)13-15-14-12-8-2-1-5-9-16(12)13/h3-4,6-7,17H,1-2,5,8-9H2
Standard InChIKey XOMBXKRLKULZBZ-UHFFFAOYSA-N
SMILES C1CCC2=NN=C(N2CC1)C3=CC=CC=C3O
Canonical SMILES C1CCC2=NN=C(N2CC1)C3=CC=CC=C3O
Solubility 23.8 [ug/mL]
PubChem Compound 2312645
Last Modified Nov 11 2021
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